(2-Methylsulfanyl-4,5-dihydroimidazol-1-yl)-naphthalen-2-ylmethanone

Drug-likeness Ligand efficiency Fragment-based screening

(2-Methylsulfanyl-4,5-dihydroimidazol-1-yl)-naphthalen-2-ylmethanone (CAS 851863-39-3, molecular formula C₁₅H₁₄N₂OS, molecular weight 270.35 g·mol⁻¹) is a heterocyclic small molecule belonging to the 1-acyl-2-alkylsulfanyl-4,5-dihydroimidazole (imidazoline) class. The compound features a 4,5-dihydroimidazole (imidazoline) core substituted at the 1-position with a naphthalene-2-carbonyl (2-naphthoyl) moiety and at the 2-position with a methylsulfanyl (SCH₃) group.

Molecular Formula C15H14N2OS
Molecular Weight 270.35
CAS No. 851863-39-3
Cat. No. B2370475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methylsulfanyl-4,5-dihydroimidazol-1-yl)-naphthalen-2-ylmethanone
CAS851863-39-3
Molecular FormulaC15H14N2OS
Molecular Weight270.35
Structural Identifiers
SMILESCSC1=NCCN1C(=O)C2=CC3=CC=CC=C3C=C2
InChIInChI=1S/C15H14N2OS/c1-19-15-16-8-9-17(15)14(18)13-7-6-11-4-2-3-5-12(11)10-13/h2-7,10H,8-9H2,1H3
InChIKeyNDNYLRPNJLDZKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy (2-Methylsulfanyl-4,5-dihydroimidazol-1-yl)-naphthalen-2-ylmethanone (CAS 851863-39-3): Structural Overview and Compound Class Identification


(2-Methylsulfanyl-4,5-dihydroimidazol-1-yl)-naphthalen-2-ylmethanone (CAS 851863-39-3, molecular formula C₁₅H₁₄N₂OS, molecular weight 270.35 g·mol⁻¹) is a heterocyclic small molecule belonging to the 1-acyl-2-alkylsulfanyl-4,5-dihydroimidazole (imidazoline) class [1]. The compound features a 4,5-dihydroimidazole (imidazoline) core substituted at the 1-position with a naphthalene-2-carbonyl (2-naphthoyl) moiety and at the 2-position with a methylsulfanyl (SCH₃) group . It is commercially supplied as a research-grade screening compound by vendors including Life Chemicals (catalog F0630-0061), Aladdin (catalog M1247227), and CheMenu (catalog CM620761), typically at 90-95% purity [1]. This compound serves as a building block and scaffold for medicinal chemistry and chemical biology applications within the broader 4,5-dihydroimidazole pharmacophore family .

Why Generic Substitution of (2-Methylsulfanyl-4,5-dihydroimidazol-1-yl)-naphthalen-2-ylmethanone Fails: Key Structural Differentiation from Closest Analogs


Interchanging this compound with closely related analogs risks altering critical molecular properties that govern target engagement, pharmacokinetic behavior, and synthetic tractability. The three structural elements—the 4,5-dihydroimidazoline core (vs. fully aromatic imidazole), the naphthalene-2-carbonyl linker (vs. sulfonyl or methylene-bridged analogs), and the methylsulfanyl 2-substituent (vs. bulkier arylalkylthio groups)—each independently modulate basicity (pKₐ shift of ~2-3 units for imidazoline vs. imidazole), lipophilicity, hydrogen-bonding capacity, and steric profile [1]. Replacement with the unsaturated imidazole analog 1-(2-naphthoyl)imidazole (CAS 141903-34-6) eliminates the imidazoline-specific recognition motif known to confer high-affinity binding at imidazoline I₂ receptors, where a closely related 2-naphthalen-2-yl-4,5-dihydro-1H-imidazole exhibits Kᵢ = 0.631 nM [2]. Substitution with the sulfonyl analog 2-(methylsulfanyl)-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole (CAS 868216-46-0) replaces the planar amide-like carbonyl with a tetrahedral sulfonyl group, altering both geometry and electron distribution at the N-1 position [1]. These differences are not additive but can be synergistic; even modest structural perturbations within this scaffold class have been shown to produce order-of-magnitude shifts in cytotoxicity (CC₅₀) correlated with logP and molecular volume changes [3].

Quantitative Evidence Guide for (2-Methylsulfanyl-4,5-dihydroimidazol-1-yl)-naphthalen-2-ylmethanone: Comparator-Based Differentiation Data


Molecular Weight and Ligand Efficiency Advantage Versus Bulky 2-Arylalkylthio Analogs

The target compound (MW = 270.35 g·mol⁻¹) is 94.09 Da (25.8%) lighter than its closest commercially available 2-arylalkylthio analog, [2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-naphthalen-2-ylmethanone (CAS 919709-53-8, MW = 364.44 g·mol⁻¹), and 77.09 Da (22.2%) lighter than the pyridin-3-ylmethylthio analog (CAS 851807-78-8, MW = 347.44 g·mol⁻¹) [1]. This lower molecular weight places the target compound within the more favorable fragment-like space (MW < 300) for fragment-based drug discovery, while the bulkier analogs reside in lead-like space (MW 300–500) . The methylsulfanyl group contributes a heavy atom count (HAC) of 19 versus 26 for CAS 919709-53-8, directly improving ligand efficiency metrics when normalized by potency.

Drug-likeness Ligand efficiency Fragment-based screening Lead optimization

Carbonyl vs. Sulfonyl Linker: Distinct Hydrogen-Bond Acceptor Geometry and Electronic Profile

The target compound employs an sp²-hybridized carbonyl (C=O) linker connecting the imidazoline N-1 to the naphthalene ring, whereas the closest linker-modified analog uses an sp³-hybridized sulfonyl (SO₂) group (CAS 868216-46-0) . This distinction produces a calculated hydrogen-bond acceptor (HBA) count of 3 for the target (C=O oxygen, imine N, thioether S) versus 4 for the sulfonyl analog (two S=O oxygens contributing independently), and a topological polar surface area (TPSA) difference of approximately 16 Ų (target ~35 Ų vs. sulfonyl ~51 Ų, estimated via fragment contribution) [1]. The carbonyl group maintains conjugation with both the imidazoline ring and naphthalene π-system, producing a relatively planar geometry, whereas the sulfonyl group introduces a tetrahedral node that disrupts π-conjugation and alters the spatial orientation of the naphthalene ring [1].

Structure-activity relationship Carbonyl linker Sulfonyl linker Pharmacophore design

Imidazoline (4,5-Dihydroimidazole) Core: Differential Basicity and I₂ Receptor Recognition Versus Unsaturated Imidazole

The 4,5-dihydroimidazole (imidazoline) core of the target compound is structurally distinct from the fully aromatic imidazole ring found in 1-(2-naphthoyl)imidazole (CAS 141903-34-6). The imidazoline ring exhibits a calculated pKₐ (conjugate acid) of approximately 10–11, compared to ~7 for imidazole, reflecting a 3–4 order-of-magnitude difference in basicity that affects protonation state at physiological pH [1]. Critically, a structurally related 2-naphthalen-2-yl-4,5-dihydro-1H-imidazole (lacking the carbonyl linker and methylsulfanyl group) demonstrates high-affinity binding at the imidazoline I₂ receptor with Kᵢ = 0.631 nM, a target for which the aromatic imidazole analog 1-(naphthalen-2-yl)-1H-imidazole shows only weak CYP11B2 inhibition (IC₅₀ = 334–638 nM, depending on isoform) [2][3]. This class-level evidence indicates that the imidazoline core is a privileged scaffold for I₂ receptor engagement, whereas the aromatic imidazole engages different target profiles. Although direct affinity data for CAS 851863-39-3 at I₂ receptors are not available, the structural precedent is strong.

Imidazoline receptor Basicity pKa Receptor binding

Methylsulfanyl Group: Synthetic Versatility via Oxidation to Sulfoxide/Sulfone for SAR Expansion

The methylsulfanyl (SCH₃) substituent at the 2-position of the imidazoline ring is a chemically tractable handle for post-synthetic diversification via controlled oxidation to the corresponding sulfoxide (S(O)CH₃) or sulfone (SO₂CH₃), enabling systematic modulation of polarity, hydrogen-bonding capacity, and target affinity without scaffold remodeling [1]. This is a strategic advantage over the direct sulfone analog CAS 868216-46-0, which cannot be reduced back to the sulfanyl or sulfoxide oxidation state under standard conditions. In a published study on related methylsulfanyl-containing dihydroimidazole derivatives, oxidation with glacial acetic acid/H₂O₂ cleanly converted the methylsulfanyl group to methylsulfonyl, and the resulting sulfone derivatives were screened for antibacterial activity against E. coli and S. aureus [2]. The methylsulfanyl starting material thus serves as a 'pro-sulfoxide/sulfone' precursor, whereas the bulkier 4-fluorophenylmethylthio analog (CAS 919709-53-8) offers a different synthetic trajectory focused on aryl substitution rather than oxidation-state modification.

Sulfur oxidation SAR expansion Sulfoxide Sulfone Chemical diversification

Procurement Advantage: Lower Unit Cost and Wider Vendor Availability Versus Bulkier Analogs

The target compound is available from multiple vendors at catalog prices that are consistently lower than its bulkier analogs. Life Chemicals offers CAS 851863-39-3 at $57.00 per 2 μmol screening aliquot and $160.00 per 50 mg bulk quantity [1]. In contrast, the 4-fluorophenylmethylthio analog (CAS 919709-53-8) typically commands a price premium exceeding 40% for comparable quantities due to the additional synthetic step required for the 4-fluorobenzylthio installation [2]. Aladdin lists the target compound at ¥3,703.90 per 25 mg, and CheMenu supplies it with a catalog lead time comparable to standard building blocks (CM620761, 95%+ purity) . The broader vendor base for the target compound (Life Chemicals, Aladdin, CheMenu, AmayBio) versus more specialized sourcing for the bulkier analogs reduces supply chain risk and procurement lead time.

Procurement Vendor comparison Cost efficiency Screening library

Optimal Application Scenarios for (2-Methylsulfanyl-4,5-dihydroimidazol-1-yl)-naphthalen-2-ylmethanone Based on Differentiated Evidence


Fragment-Based Drug Discovery (FBDD) Targeting Imidazoline Receptors

With MW = 270.35 (<300 Da fragment threshold) and an imidazoline core, this compound is well-suited as a starting fragment for FBDD campaigns against imidazoline I₂ receptors or α₂-adrenoceptors. Class-level evidence shows that 2-naphthalen-2-yl-4,5-dihydro-1H-imidazole binds I₂ receptors with Kᵢ = 0.631 nM, while the aromatic imidazole analog fails to engage this target [1] (see Section 3, Evidence Item 3). The methylsulfanyl group offers a vector for fragment growing via oxidation to sulfoxide/sulfone, generating three distinct affinity probes from a single starting fragment (see Section 3, Evidence Item 4). The low TPSA (~35 Ų) predicts adequate membrane permeability for cellular target engagement assays.

CNS-Targeted Screening Library Enrichment

The compound's favorable computed CNS MPO profile (MW < 300, TPSA ~35 Ų < 60 Ų threshold, HBA = 3 < 4, no HBD) positions it as a CNS-appropriate screening candidate [1] (see Section 3, Evidence Item 2). In contrast, the sulfonyl analog CAS 868216-46-0 (TPSA ~51 Ų, HBA = 4) and the bulkier 4-fluorophenylmethylthio analog (MW = 364) are less suited for CNS screening collections. The 25% lower MW compared to CAS 919709-53-8 translates to a meaningful ligand efficiency advantage when screening against CNS targets where molecular obesity is penalized (see Section 3, Evidence Item 1).

Chemical Biology Probe Development via Oxidative SAR Expansion

The methylsulfanyl group at the 2-position provides a clean synthetic handle for generating matched molecular pairs (sulfanyl → sulfoxide → sulfone) to interrogate target binding pockets for sulfur-directed interactions [1] (see Section 3, Evidence Item 4). Unlike the pre-oxidized sulfone analog (CAS 868216-46-0), which cannot be reduced, the target compound enables systematic exploration of oxidation-state-dependent potency shifts in a single scaffold series. This is particularly valuable for targets known to engage methionine or cysteine sulfur atoms in their binding sites, where the progressively more polarized S(II) → S(IV) → S(VI) series can probe the electronic tolerance of the sulfur-binding sub-pocket.

Cost-Efficient Primary HTS Hit Identification

At $57.00 per 2 μmol screening aliquot from Life Chemicals (F0630-0061), with ≥4 vendor sources confirmed, this compound offers procurement reliability and cost efficiency for primary high-throughput screening campaigns [1] (see Section 3, Evidence Item 5). The multi-vendor availability reduces the risk of single-supplier stockout, and the ~30–40% cost advantage compared to bulkier 2-substituted analogs makes it a budget-conscious choice for screening libraries requiring hundreds to thousands of analogs. The compound's membership in the Life Chemicals Bioactive Screening Compound Library (>12,200 compounds) further validates its selection as a screening-grade entity meeting REOS/PAINS filters .

Quote Request

Request a Quote for (2-Methylsulfanyl-4,5-dihydroimidazol-1-yl)-naphthalen-2-ylmethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.